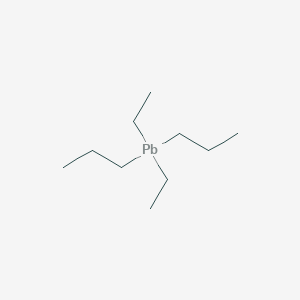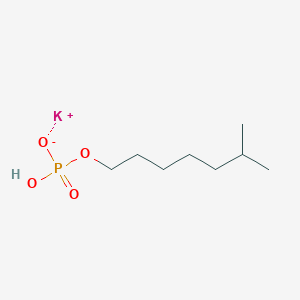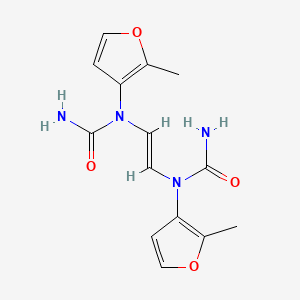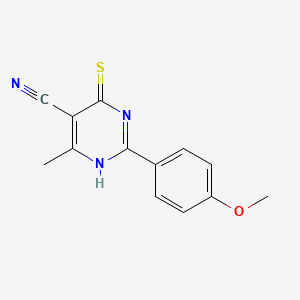
2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, a sulfanyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea and subsequent functional group transformations to introduce the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
- Oxidation of the sulfanyl group can yield sulfoxides or sulfones.
- Reduction of the carbonitrile group can produce primary amines.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The presence of the pyrimidine ring is particularly significant as it is a common scaffold in many biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
- 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine
- 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-amine
- 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-thiol
Comparison: Compared to similar compounds, 2-(4-Methoxyphenyl)-4-methyl-6-sulfanylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which can undergo specific chemical transformations not possible with other functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
81397-24-2 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3OS/c1-8-11(7-14)13(18)16-12(15-8)9-3-5-10(17-2)6-4-9/h3-6H,1-2H3,(H,15,16,18) |
Clave InChI |
MBQSOXWRWWGOGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=S)N=C(N1)C2=CC=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




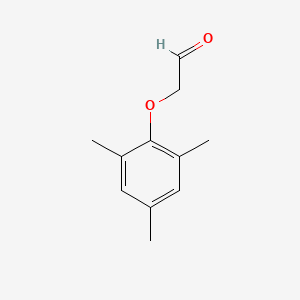
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)



![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)
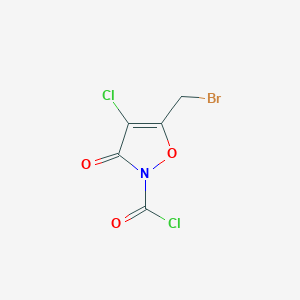
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
